1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Catalog No.
S776491
CAS No.
304477-40-5
M.F
C11H10N2O
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

CAS Number

304477-40-5

Product Name

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

IUPAC Name

1-methyl-3-phenylpyrazole-4-carbaldehyde

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

WJSFPCDQTDLOPK-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)C=O

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)C=O

Synthesis:

-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has been synthesized using various methods, including the reaction of N-phenylethylhydrazine with ethoxymethylene acetoacetate followed by cyclization and deprotection [1]. Other reported methods involve the condensation of N-phenylethylhydrazinecarboxaldehyde with acetylacetone and subsequent deprotection [2].

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Potential Applications:

Research suggests that 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde may possess various properties and functionalities with potential applications in different scientific fields:

  • Antimicrobial activity

    Studies have shown that the compound exhibits antibacterial and antifungal activity against various pathogenic strains, suggesting its potential as a lead molecule for developing new antimicrobial agents [3, 4].

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  • Ligand design

    The molecule's structure allows it to potentially bind to metal ions, making it a candidate for the development of new ligands for various applications in catalysis and material science [5].

  • Source 5

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of approximately 186.21 g/mol. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an aldehyde functional group (-CHO) at the 4-position of the pyrazole. This compound is typically found in solid form and is sensitive to light, requiring storage in dark, inert conditions to maintain its stability .

Typical of aldehydes and pyrazoles. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with alcohols or amines, leading to the formation of hemiacetals or amines.
  • Condensation Reactions: It can react with other compounds to form imines or Schiff bases through condensation with primary amines.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids under appropriate conditions.

These reactions make it a versatile compound in organic synthesis and medicinal chemistry.

Research indicates that 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in modulating biological pathways related to inflammation and pain . Additionally, the compound may interact with certain receptors, influencing cellular responses, although specific receptor targets require further investigation.

Several synthetic routes have been developed for the preparation of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde:

  • Condensation Reactions: One common method involves the condensation of 3-methyl-1H-pyrazole with phenylacetaldehyde, followed by oxidation to yield the aldehyde.
  • Rearrangement Reactions: Another approach includes rearranging suitable precursors that contain both pyrazole and aldehyde functionalities.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protection-deprotection strategies to introduce functional groups selectively.

These methods are tailored based on desired yields and purity levels.

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications across different fields:

  • Pharmaceuticals: Its potential anti-inflammatory properties make it a candidate for drug development targeting inflammatory diseases.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
  • Research Tools: It is utilized in proteomics research and as a reagent in various chemical analyses .

Several compounds share structural similarities with 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₁H₉N₂OLacks methyl group at position 1 compared to 1-methyl derivative
5-Amino-1-methylpyrazoleC₇H₈N₄Contains an amino group instead of an aldehyde
1-MethylpyrazoleC₅H₇N₂Simpler structure without phenyl or aldehyde groups

The presence of both the methyl and phenyl groups along with the aldehyde functionality distinguishes 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde from its analogs, contributing to its unique chemical reactivity and potential biological activity.

The exploration of pyrazole derivatives began in the late 19th century, with Ludwig Knorr’s seminal work on the synthesis of pyrazole rings via condensation reactions. The discovery of natural pyrazole alkaloids, such as 1-pyrazolyl-alanine from watermelon seeds in 1959, marked a milestone in recognizing their biological potential. The introduction of the Vilsmeier-Haack reaction in the mid-20th century enabled efficient formylation of hydrazones, paving the way for synthesizing pyrazole-4-carbaldehydes like 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. These advancements positioned pyrazole derivatives as critical scaffolds in drug discovery, exemplified by COX-2 inhibitors such as celecoxib.

Significance in Pyrazole Chemistry

1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde occupies a unique niche due to its reactive aldehyde group, which facilitates nucleophilic additions and cyclocondensation reactions. Its phenyl and methyl substituents enhance steric and electronic modulation, enabling tailored interactions in medicinal and materials chemistry. For instance, the aldehyde group serves as a precursor for synthesizing Schiff bases, which exhibit antimicrobial and antitumor activities. The compound’s ability to coordinate with transition metals further underscores its utility in catalysis and metallodrug design.

Key Physical Properties

PropertyValueSource
Molecular Weight186.21 g/mol
Boiling PointNot reported
Storage Conditions2–8°C, dark, inert atmosphere
SolubilitySoluble in polar organic solvents

General Overview of Pyrazole-4-carbaldehyde Derivatives

Pyrazole-4-carbaldehydes are renowned for their role in constructing fused heterocycles. For example:

  • Pyrazolo[3,4-b]pyridines: Synthesized via Friedländer condensation with ketones, these derivatives show anticancer activity.
  • Chalcones: Knoevenagel condensation with acetophenones yields α,β-unsaturated ketones with anti-inflammatory properties.
  • Hydrazones: Reaction with hydrazines produces hydrazone derivatives used as ligands in coordination chemistry.

The structural adaptability of 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde enables its integration into complex architectures, such as pyrazolo-pyrimidines and thiazolo-pyrimidines, which are explored for enzyme inhibition and antimicrobial effects.

Position within Synthetic Organic Chemistry

This compound is a cornerstone in palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl systems. For example, Suzuki-Miyaura couplings with boronic acids introduce aryl groups at the pyrazole’s 3-position, enhancing pharmacological profiles. Additionally, its aldehyde group participates in:

  • Grignard additions: To form secondary alcohols.
  • Reductive amination: For generating amine derivatives.
  • Cyclocondensations: With urea or thiourea to yield pyrimidine hybrids.

The synthesis of 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves:

  • Vilsmeier-Haack formylation of 1-methyl-3-phenylpyrazole using POCl₃ and DMF.
  • Oxidation of 1-methyl-3-phenylpyrazole-4-methanol with oxidizing agents like KMnO₄.

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Methyl-3-phenylpyrazole-4-carboxaldehyde

Dates

Last modified: 08-15-2023

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